Fmoc-5-chloro-DL-tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

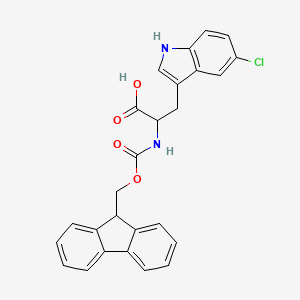

Fmoc-5-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid used in the biosynthesis of proteins. This compound is characterized by the presence of a 5-chloro substituent on the indole ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. The molecular formula of this compound is C26H21ClN2O4, and it has a molecular weight of 460.92 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fmoc-5-chloro-DL-tryptophan is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The synthesis involves the following steps:

Fmoc Protection: The amino group of 5-chloro-DL-tryptophan is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

Coupling: The Fmoc-protected amino acid is then coupled to a resin-bound peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added to the growing peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-5-chloro-DL-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Coupling Reactions: The Fmoc group allows for coupling with other amino acids or peptides.

Deprotection Reactions: The Fmoc group can be removed under basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

Coupling: DIC and HOBt are commonly used for coupling reactions.

Deprotection: Piperidine is used for Fmoc deprotection.

Major Products

The major products formed from these reactions include substituted tryptophan derivatives, peptides, and deprotected amino acids .

Wissenschaftliche Forschungsanwendungen

Fmoc-5-chloro-DL-tryptophan is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.

Biology: It serves as a tool for studying protein structure and function.

Medicine: It is used in the development of peptide-based therapeutics.

Industry: It is employed in the production of specialized peptides for various applications

Wirkmechanismus

The mechanism of action of Fmoc-5-chloro-DL-tryptophan involves its incorporation into peptides, where it can influence the peptide’s structure and function. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 5-chloro substituent can affect the electronic properties of the indole ring, potentially altering the peptide’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-5-benzyloxy-DL-tryptophan

- Fmoc-3-fluoro-DL-tyrosine

- Fmoc-alpha-methyl-DL-glutamic acid

Uniqueness

Fmoc-5-chloro-DL-tryptophan is unique due to the presence of the 5-chloro substituent, which can impart different electronic and steric properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable for designing peptides with specific characteristics .

Biologische Aktivität

Fmoc-5-chloro-DL-tryptophan is a modified amino acid that plays a significant role in peptide synthesis and biological research. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS), and a chlorine atom at the 5-position of the indole ring, which imparts unique electronic properties that can influence biological activity.

Structure and Functional Groups

This compound is characterized by the following structural features:

- Amino Acid Family: Tryptophan

- Functional Groups: Halogen (Chlorine)

- Backbone Modification: L-amino acid analogs

The chemical structure can be represented as follows:

| Property | Description |

|---|---|

| CAS Number | 1219398-51-2 |

| SMILES | O=C(O)C@HNC(OCC3C4=CC=CC=C4C5=CC=CC=C35)=O |

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

- Fmoc Protection: The amino group of 5-chloro-DL-tryptophan is protected using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).

- Coupling: The Fmoc-protected amino acid is coupled to a resin-bound peptide chain utilizing coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Deprotection: The Fmoc group is removed with a base such as piperidine, allowing for the addition of subsequent amino acids to the peptide chain .

The biological activity of this compound is primarily attributed to its incorporation into peptides, where it can significantly influence the structure and function of these peptides. The presence of the chlorine atom alters the electronic properties of the indole ring, potentially affecting interactions with proteins and other biomolecules.

Applications in Research

This compound serves various roles in scientific research:

- Peptide Synthesis: It is utilized as a building block for synthesizing peptides with specific functionalities.

- Protein Studies: Researchers use it to study protein structure and function, particularly in understanding how modifications impact biological activity.

- Therapeutic Development: It plays a role in developing peptide-based therapeutics, leveraging its unique properties to enhance drug efficacy .

Case Studies and Findings

Research has demonstrated that compounds similar to this compound exhibit diverse biological activities:

- Antitumor Activity: Studies on fluorinated derivatives indicate potential antitumor properties, suggesting that halogen substitutions can enhance therapeutic efficacy .

- Antibacterial Properties: Investigations into related diarylpentanoids have shown significant antibacterial activity against various pathogens, indicating that structural modifications can lead to enhanced bioactivity .

- Protein Interaction Studies: Incorporation into peptides has been used to probe interactions with specific proteins, revealing insights into binding affinities and specificity influenced by the chlorine substitution.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated or chlorinated amino acids:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-5-fluoro-DL-tryptophan | Fluorine substitution instead of chlorine | Different reactivity profile |

| 5-fluoro-L-tryptophan | L-isomer without Fmoc protection | Directly affects protein function |

| Fmoc-3-fluoro-L-tyrosine | Fluorination at a different position | Alters aromatic interactions |

| 5-bromo-L-tryptophan | Bromination instead of fluorination | Different electronic properties |

This table highlights how variations in halogen substitutions can lead to distinct biological activities and applications in peptide synthesis.

Eigenschaften

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDPQCSRZAYPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.